Siponimod is a selective sphingosine-1-phosphate (S1P) receptor modulator with a high affinity for S1P receptor subtypes 1 and 5 (S1P1 and S1P5). [] Siponimod is a next-generation selective sphingosine 1-phosphate -1 and -5 receptor modulator. [] It is classified as an immunomodulatory drug with potential neuroprotective effects. [, , ] Siponimod is being investigated for its role in modulating immune responses and neurodegenerative processes, particularly in the context of multiple sclerosis (MS) and other central nervous system (CNS) disorders. [, , , , , , , , ]
Mechanism of Action
Siponimod primarily acts by binding to and activating S1P1 and S1P5 receptors. [, ] Activation of S1P1 receptors on lymphocytes leads to their internalization and degradation, preventing their egress from secondary lymphoid tissues and limiting their migration to the CNS. [, ] This mechanism effectively reduces lymphocyte infiltration into the CNS, mitigating inflammatory responses associated with MS and other CNS disorders. [, , ]
Additionally, siponimod's ability to penetrate the blood-brain barrier allows it to directly interact with S1P1 and S1P5 receptors on cells within the CNS, such as astrocytes, microglia, and oligodendrocytes. [, , ] This interaction is suggested to contribute to its neuroprotective effects, potentially promoting remyelination, reducing oligodendrocyte cell death, and attenuating axon demyelination. [, ]
Applications
Siponimod has primarily been investigated for its potential therapeutic application in the management of secondary progressive multiple sclerosis (SPMS). [, , , , , , , , ] Clinical trials have demonstrated its efficacy in reducing the risk of confirmed disability progression, slowing cognitive decline, decreasing relapse rates, and mitigating brain atrophy in SPMS patients. [, , , , , , ]
Experimental autoimmune encephalomyelitis (EAE): Siponimod has shown beneficial effects in EAE models, improving clinical scores, rescuing striatal GABAergic defects, and reducing inflammatory responses in the brain. []
Experimental intracerebral hemorrhage (ICH): Siponimod has demonstrated the ability to attenuate perihemorrhagic edema, improve survival rates, and reduce sensorimotor deficits in ICH models. [, ]
Experimental glaucoma: Siponimod has exhibited neuroprotective effects on the retina and higher visual pathway in experimental glaucoma models, potentially by acting through neuronal S1P1 receptors. []
Future Directions
Long-term efficacy and safety: Evaluating the long-term efficacy and safety of siponimod in SPMS and other CNS disorders through extended clinical trials and real-world studies. [, , ]
Biomarker identification: Identifying biomarkers for SPMS progression and treatment response to optimize patient selection and monitor treatment effectiveness. []
Mechanistic understanding: Further elucidating the mechanisms underlying siponimod's neuroprotective effects, particularly its interaction with S1P receptors on CNS-resident cells. [, ]
Therapeutic expansion: Exploring the potential therapeutic applications of siponimod in other neurodegenerative diseases and conditions beyond MS, based on its demonstrated preclinical efficacy in ICH and glaucoma models. [, , ]
Related Compounds
Fingolimod (FTY720)
Compound Description: Fingolimod, also known as FTY720, is a first-generation sphingosine-1-phosphate (S1P) receptor modulator. It binds to four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5) []. Similar to siponimod, fingolimod reduces inflammatory activity by inhibiting the egress of S1P-sensitive subsets of lymphocytes from lymph nodes [].
Propranolol
Compound Description: Propranolol is a non-selective beta-blocker commonly used to treat cardiovascular conditions like hypertension [, ].
Relevance: Although structurally unrelated to siponimod, propranolol was investigated in conjunction with siponimod to assess potential drug interactions, particularly their combined effects on cardiovascular and pulmonary functions [, , ]. These studies aimed to determine the safety and tolerability of co-administering siponimod with beta-blockers, as patients with secondary progressive multiple sclerosis (SPMS) may have comorbidities requiring beta-blocker therapy [, ].
Fluconazole
Compound Description: Fluconazole is an antifungal medication commonly used to treat fungal infections [].
Relevance: While structurally distinct from siponimod, fluconazole is relevant due to its potential for pharmacokinetic interactions with siponimod. Fluconazole is a known inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP2C9, which plays a major role in siponimod metabolism [, ]. Co-administration of fluconazole can significantly alter siponimod exposure, leading to increased plasma concentrations []. Understanding this interaction is crucial for optimizing siponimod dosing and minimizing potential adverse effects in patients also receiving fluconazole.
M3 Metabolite (Siponimod Glucuronide)
Compound Description: M3 is a phase II metabolite of siponimod formed through glucuronidation of hydroxylated siponimod [].
Relevance: As a major circulating metabolite of siponimod, M3 provides insights into the drug's metabolism and potential for accumulation in individuals with hepatic impairment [, ]. Studies have investigated the pharmacokinetic profiles of siponimod and its metabolites, including M3, in healthy subjects and those with varying degrees of hepatic impairment [].
M5 Metabolite
Compound Description: M5 is another metabolite of siponimod detected in plasma [, ].
Relevance: Similar to M3, M5 is relevant for understanding siponimod's metabolism and potential for altered pharmacokinetics in specific populations, such as those with hepatic impairment [, ]. Studies have analyzed the pharmacokinetic profiles of siponimod and its metabolites, including M5, in healthy individuals and those with hepatic impairment to assess the potential impact on drug exposure and safety [].
M17 Metabolite (Siponimod Cholesterol Ester)
Compound Description: M17 is a long-lived nonpolar metabolite identified as the cholesterol ester of siponimod [].
Relevance: Initially identified in mouse studies and later confirmed in clinical trials, M17 emerged as the most prominent systemic metabolite of siponimod []. Its identification as a major metabolite highlights the complex metabolic pathways involved in siponimod disposition. While its pharmacological activity is not fully elucidated, understanding the formation and elimination of M17 is essential for comprehending siponimod's overall pharmacokinetic profile.
Natalizumab
Compound Description: Natalizumab is a disease-modifying treatment for multiple sclerosis that works by targeting α4 integrin on leukocytes, preventing their migration across the blood-brain barrier [, ].
Relevance: Natalizumab is relevant as a comparator to siponimod in the treatment of SPMS. While both drugs target different aspects of the immune system, they aim to reduce inflammatory activity in the central nervous system [, ]. Studies have indirectly compared the efficacy of siponimod and natalizumab in managing SPMS, assessing their relative impact on disability progression and other relevant outcomes [, ].
Interferon beta-1a (IFNβ-1a)
Compound Description: Interferon beta-1a (IFNβ-1a) is a disease-modifying therapy for multiple sclerosis that acts as an immunomodulator, suppressing the immune response thought to contribute to the disease [].
Relevance: IFNβ-1a serves as a comparator to siponimod in the treatment of SPMS []. Although their precise mechanisms of action differ, both aim to modify the disease course and slow disability progression. Studies have utilized matching-adjusted indirect comparisons to assess the relative efficacy of siponimod and IFNβ-1a in managing SPMS, considering the heterogeneity of patient populations and trial designs [].
Interferon beta-1b (IFNβ-1b)
Compound Description: Interferon beta-1b (IFNβ-1b) is another disease-modifying therapy for multiple sclerosis with immunomodulatory properties, similar to IFNβ-1a [].
Relevance: IFNβ-1b serves as another comparator to siponimod in treating SPMS []. Both drugs aim to modulate the immune response and impact disease activity, although their specific mechanisms and clinical effects may differ. Matching-adjusted indirect comparisons have been employed to evaluate the relative efficacy of siponimod and IFNβ-1b in managing SPMS, accounting for variations in patient characteristics and trial designs [].
Ofatumumab
Compound Description: Ofatumumab is a fully humanized anti-CD20 monoclonal antibody approved for treating relapsing forms of multiple sclerosis (RMS) []. It works by targeting and depleting CD20-expressing B cells, thereby modulating the immune response [].
Relevance: Ofatumumab is relevant as a comparator to siponimod in the context of treating MS, although they are approved for different MS subtypes. Ofatumumab is indicated for RMS, while siponimod is specifically for SPMS []. While direct head-to-head trials are lacking, studies have explored the feasibility of indirect treatment comparisons between siponimod and ofatumumab to assess their relative efficacy in managing different aspects of MS [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Siponimod Fumarate is the fumarate salt form of siponimod, an orally bioavailable sphingosine 1-phosphate (S1P) receptor modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, siponimod targets and binds to S1P receptors 1 and 5 on lymphocytes. This prevents the egress of lymphocytes from lymph nodes, thereby reducing both the number of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues, such as the central nervous system (CNS). This prevents lymphocyte-mediated immune response and may reduce inflammation. S1P plays a key role in lymphocyte migration from lymphoid tissues. Siponimod does not target S1P receptor 3, the activation of which may be responsible for adverse effects such as bradycardia associated with other S1P receptor modulators.
SIA crosslinker (N-Succinimidyl iodoacetate; NHS-Iodoacetate) is a non-cleavable, heterobifunctional protein crosslinker. The SIA crosslinker reagent is among the shortest amine and sulfhydryl (thiol) reactive protein crosslinkers known with a spacer arm length of 1.5 Angstroms. SIA crosslinker is useful in making antibody drug conjugates (ADCs).
SIAIS178 is a potent BCR-ABL Degrader. SIAIS178 induces proper interaction between BCR-ABL and VHL ligase leading to effective degradation of BCR-ABL protein, achieves significant growth inhibition of BCR-ABL+ leukemic cells in vitro, and induces substantial tumor regression against K562 xenograft tumors in vivo. In addition, SIAIS178 also degrades several clinically relevant resistance-conferring mutations. Our data indicate that SIAIS178 as efficacious BCR-ABL degrader warrants extensive further investigation for the treatment of BCR-ABL+ leukemia.
Novel, selective nicotinic acetylcholine receptor (nAChR) agonist. Selective for receptors containing β4 subunit. SIB 1553A is an agonist of nicotinic acetylcholine receptors (nAChRs) that displays selectivity for β4 subunit-containing receptors. Formulations containing SIB 1553A improve attentional function and performance in spatial and non-spatial working memory tasks in animals. SIB-1553A is a nicotinic acetylcholine receptor agonist potentially for the treatment of Alzheimer’s disease (AD).
Talibegron, also known as D-2079; ICI-D-2079; SCH-417849; ZD-2079, is an β3 adrenergic receptor agonist potentially for the treatment of obesity and type 2 diabetes.